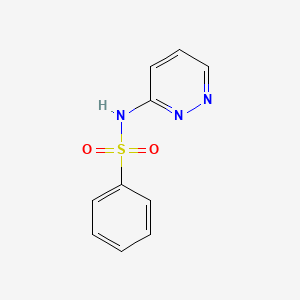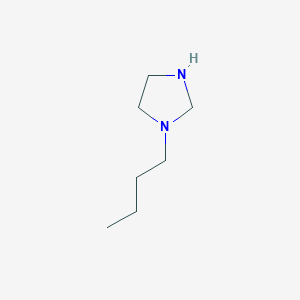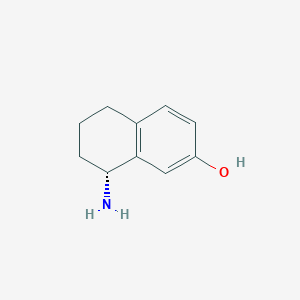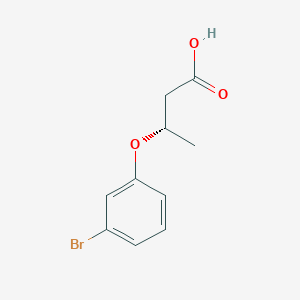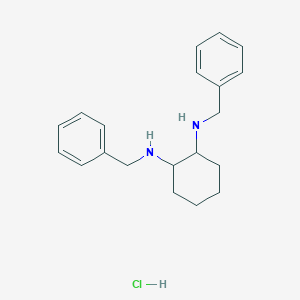
n,n'-Dibenzyl-cyclohexane-1,2-diamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Dibenzylcyclohexane-1,2-diaminehydrochloride is a chemical compound with the molecular formula C20H26N2·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of two benzyl groups attached to a cyclohexane ring, which is further bonded to two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Dibenzylcyclohexane-1,2-diaminehydrochloride typically involves the reaction of cyclohexane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N2-Dibenzylcyclohexane-1,2-diaminehydrochloride may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through filtration and drying processes. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Dibenzylcyclohexane-1,2-diaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1,N2-Dibenzylcyclohexane-1,2-diaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1,N2-Dibenzylcyclohexane-1,2-diaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N1,N2-Dimethylcyclohexane-1,2-diamine: Similar structure but with methyl groups instead of benzyl groups.
N1,N2-Diethylcyclohexane-1,2-diamine: Similar structure but with ethyl groups instead of benzyl groups.
N1,N2-Diphenylcyclohexane-1,2-diamine: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
N1,N2-Dibenzylcyclohexane-1,2-diaminehydrochloride is unique due to the presence of benzyl groups, which confer specific chemical and biological properties. These properties make it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Properties
Molecular Formula |
C20H27ClN2 |
|---|---|
Molecular Weight |
330.9 g/mol |
IUPAC Name |
1-N,2-N-dibenzylcyclohexane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;/h1-6,9-12,19-22H,7-8,13-16H2;1H |
InChI Key |
MQKKWLNSHIHSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


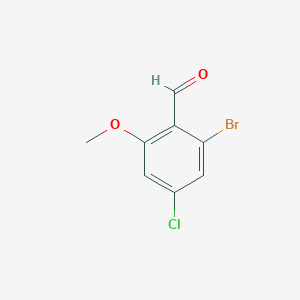
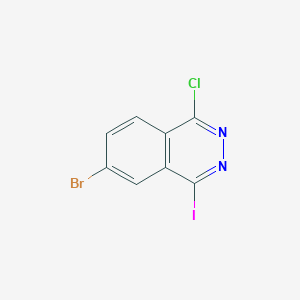
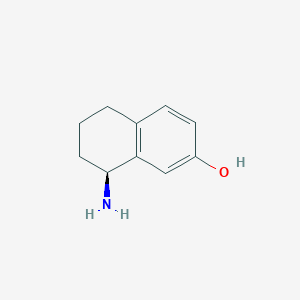
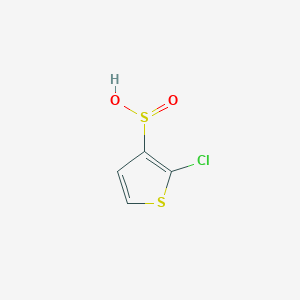
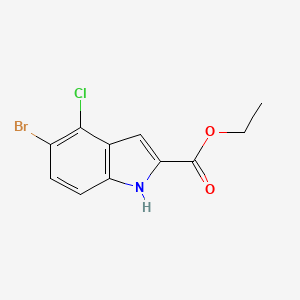
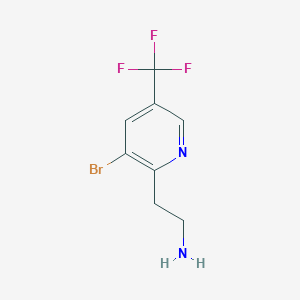
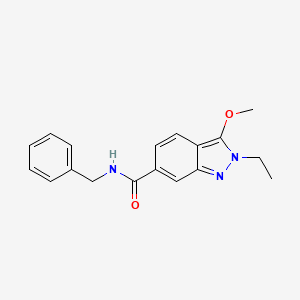

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
